

16:0 DAP for Nucleic Acid Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 16:0 DAP

Cat. No.: B10855651

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense therapeutic potential. Cationic lipids are a cornerstone of non-viral delivery systems, facilitating the encapsulation and cellular uptake of these macromolecules. Among these, **16:0 DAP** (1,2-dipalmitoyl-3-dimethylammonium-propane) has emerged as a notable cationic lipid for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its saturated palmitoyl chains and pH-sensitive dimethylammonium headgroup contribute to the formation of stable LNPs that can effectively deliver their cargo into cells.[1][2][3][4] This technical guide provides a comprehensive overview of **16:0 DAP**, including its chemical properties, formulation strategies, and mechanisms of action, intended for researchers and professionals in the field of drug development.

Physicochemical Properties of 16:0 DAP

16:0 DAP, also known as DPDAP, is a cationic lipid with the chemical formula $C_{37}H_{73}NO_4$ and a molecular weight of 596.0 g/mol.[4] Its structure consists of a propane backbone with two palmitoyl (16:0) fatty acid chains attached at the sn-1 and sn-2 positions and a dimethylammonium headgroup at the sn-3 position. The saturated nature of the palmitoyl chains contributes to the rigidity and stability of the lipid bilayer in LNPs.[5] The tertiary amine headgroup is ionizable, becoming protonated at acidic pH, which is a key feature for its function in nucleic acid delivery.[1][6]

Table 1: Physicochemical Properties of **16:0 DAP**

Property	Value	Reference
Chemical Name	1,2-dipalmitoyl-3-dimethylammonium-propane	[2][3][4]
Synonyms	16:0 DAP, DPDAP	[2][4]
CAS Number	96326-74-8	[2]
Molecular Formula	C37H73NO4	[4]
Molecular Weight	596.0 g/mol	[4]
Appearance	Solid	[4]
Solubility	Chloroform	[4]

Mechanism of Action in Nucleic Acid Delivery

The delivery of nucleic acids to the cytoplasm of target cells using **16:0 DAP**-containing LNPs involves several key steps:

- **Encapsulation of Nucleic Acids:** At an acidic pH (typically around 4.0), the dimethylammonium headgroup of **16:0 DAP** becomes protonated, conferring a positive charge to the lipid.[7][8] This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their condensation and encapsulation within the core of the LNP.[7]
- **Cellular Uptake:** LNPs in circulation are generally taken up by cells through endocytosis.[9] The overall charge and size of the LNP, as well as the presence of other components like PEGylated lipids, influence the efficiency and mechanism of uptake.
- **Endosomal Escape:** This is a critical step for successful delivery. As the endosome matures, its internal pH drops. The protonation of the **16:0 DAP** headgroup at this lower pH is thought to play a crucial role in destabilizing the endosomal membrane.[7][8][9][10][11] This can occur through the interaction of the now cationic lipid with anionic lipids in the endosomal

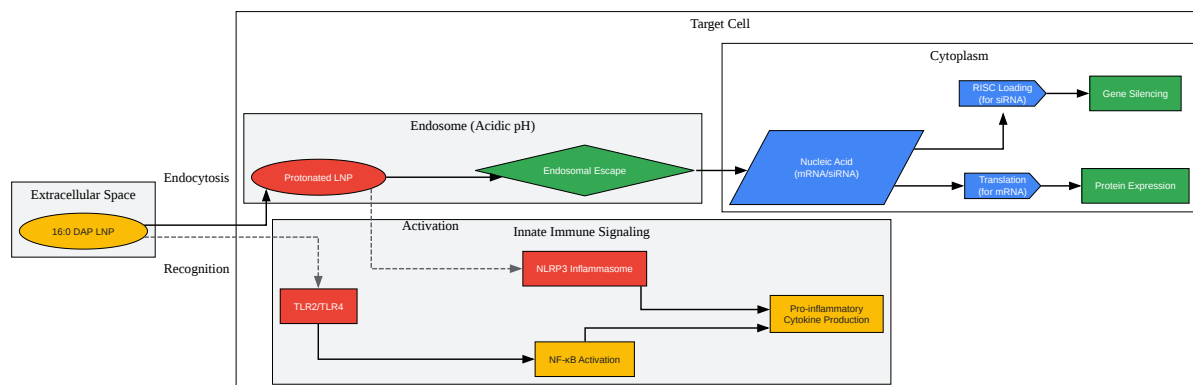
membrane, leading to the formation of non-bilayer structures that promote membrane fusion or pore formation, ultimately releasing the nucleic acid cargo into the cytoplasm.^{[7][9]}

Signaling Pathways Involved

Cationic lipids, including those used in LNP formulations, are not inert carriers and can activate innate immune signaling pathways. This can have implications for both the efficacy and safety of the delivery system. The primary pathways implicated are:

- **Toll-Like Receptor (TLR) Signaling:** Cationic LNPs can be recognized by TLRs, such as TLR2 and TLR4, on the surface of immune cells. This recognition can trigger downstream signaling cascades, leading to the activation of transcription factors like NF- κ B and the subsequent production of pro-inflammatory cytokines.
- **Inflammasome Activation:** Cationic lipids can also activate the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity. Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines like IL-1 β and IL-18 into their mature, secreted forms.

These inflammatory responses can act as an adjuvant, which may be beneficial for vaccine applications, but can also lead to unwanted side effects.



[Click to download full resolution via product page](#)

Fig. 1: Cellular uptake and signaling pathways of **16:0 DAP** LNPs.

Quantitative Data on Performance

Direct quantitative data for the transfection efficiency and cytotoxicity of **16:0 DAP** is limited in publicly available literature. However, studies on closely related cationic lipids provide valuable insights. A study comparing different ionizable cationic lipids for siRNA delivery in antigen-presenting cells included DLinDAP, which differs from **16:0 DAP** in its acyl chains (linoleyl vs. palmitoyl).^{[12][13][14]}

Table 2: Comparative Gene Silencing Efficacy of DLinDAP-containing LNPs

Cationic Lipid	Target Gene	Cell Type	siRNA Concentration (µg/mL)	% Gene Silencing	Reference
DLinDAP	GAPDH	Bone Marrow Macrophages	1	~20%	[12] [13]
DLinDMA	GAPDH	Bone Marrow Macrophages	1	~60%	[12] [13]
DLinK-DMA	GAPDH	Bone Marrow Macrophages	1	~50%	[12] [13]
DLinKC2-DMA	GAPDH	Bone Marrow Macrophages	1	~80%	[12] [13]

Note: The data presented is for DLinDAP, a structurally similar lipid to **16:0 DAP**. The difference in the acyl chains (unsaturated linoleyl in DLinDAP vs. saturated palmitoyl in **16:0 DAP**) can significantly impact performance.

The lower gene silencing observed with DLinDAP-containing LNPs was attributed to less efficient cellular uptake compared to the other lipids tested.[\[12\]](#)[\[13\]](#) This highlights the critical role of the lipid's chemical structure in determining its delivery efficiency.

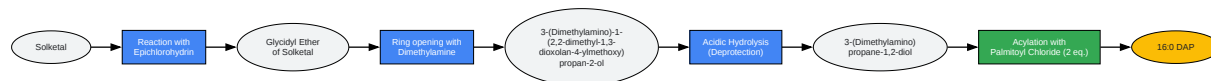
Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **16:0 DAP** and the formulation of nucleic acid-loaded LNPs.

Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane (**16:0 DAP**)

While a specific, detailed protocol for the synthesis of **16:0 DAP** is not readily available in the cited literature, a general synthetic route can be adapted from the synthesis of similar cationic lipids. The synthesis typically involves the reaction of a protected glycidol derivative with dimethylamine, followed by acylation with palmitoyl chloride.

Proposed Synthesis Workflow:



[Click to download full resolution via product page](#)

Fig. 2: Proposed synthesis workflow for **16:0 DAP**.

Materials:

- Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
- Epichlorohydrin
- Sodium hydride (NaH)
- Dimethylamine solution
- Hydrochloric acid (HCl)
- Palmitoyl chloride
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM)
- Anhydrous solvents (e.g., THF, DCM)
- Silica gel for column chromatography

Procedure:

- Synthesis of Glycidyl Ether of Solketal: In an inert atmosphere, dissolve solketal in anhydrous THF. Add sodium hydride portion-wise at 0°C. After stirring, add epichlorohydrin dropwise and allow the reaction to proceed to completion.

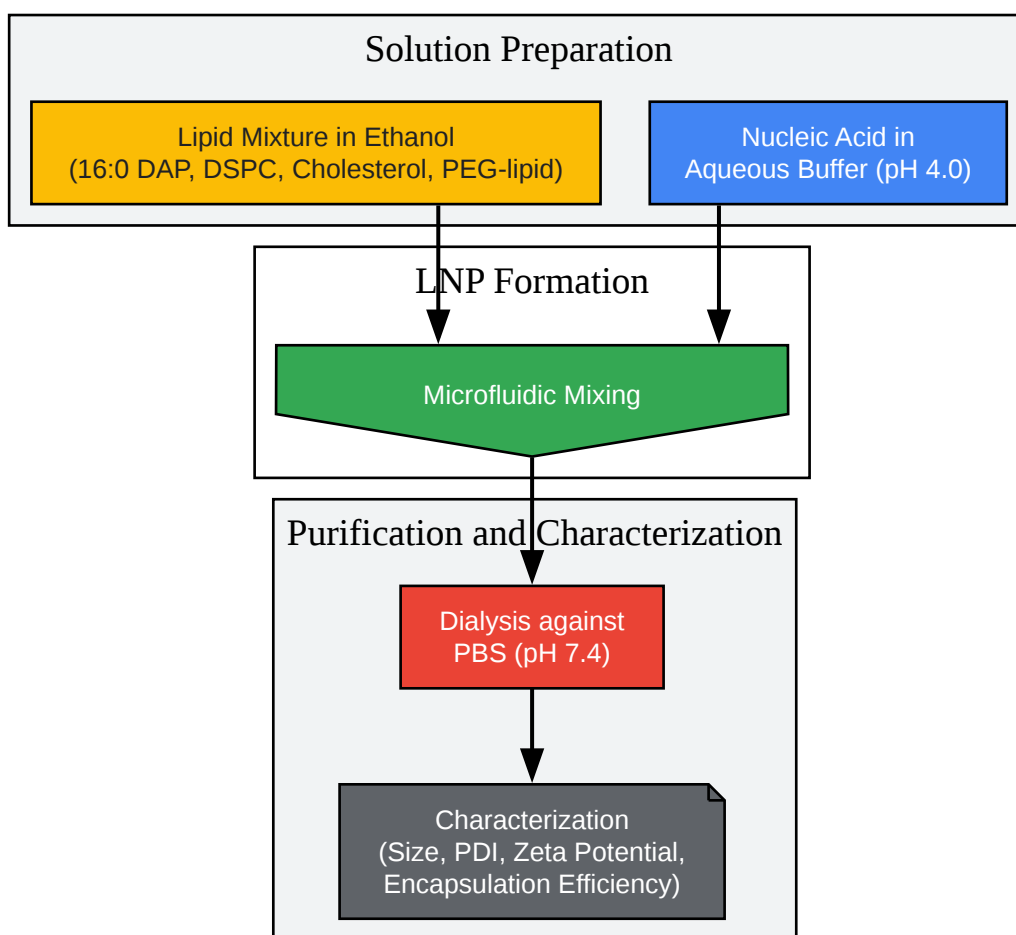
- **Ring Opening with Dimethylamine:** Dissolve the purified glycidyl ether in an appropriate solvent and add an excess of dimethylamine solution. Stir the reaction mixture until the epoxide is consumed.
- **Deprotection:** Treat the product from the previous step with an acidic aqueous solution (e.g., HCl) to remove the acetonide protecting group, yielding 3-(dimethylamino)propane-1,2-diol.
- **Acylation:** Dissolve 3-(dimethylamino)propane-1,2-diol in anhydrous DCM. Add triethylamine or pyridine as a base. Cool the mixture to 0°C and add palmitoyl chloride (2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.
- **Purification:** Quench the reaction and extract the product. Purify the crude product by silica gel column chromatography to obtain pure 1,2-dipalmitoyl-3-dimethylammonium-propane (**16:0 DAP**).

Disclaimer: This is a generalized protocol and requires optimization and adaptation based on laboratory conditions and safety guidelines.

Formulation of 16:0 DAP-based Lipid Nanoparticles (LNPs)

The formulation of LNPs encapsulating nucleic acids is a critical step that determines the physicochemical properties and biological activity of the delivery system. A common method is microfluidic mixing, which allows for rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.

LNP Formulation Workflow:



[Click to download full resolution via product page](#)

Fig. 3: Workflow for LNP formulation using microfluidic mixing.

Materials:

- **16:0 DAP**
- Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[5]
- Cholesterol[5][6]
- PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- Nucleic acid (mRNA or siRNA)

- Ethanol (200 proof, anhydrous)
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Prepare Lipid Stock Solutions: Dissolve **16:0 DAP**, DSPC, cholesterol, and DMG-PEG2000 in ethanol to create individual stock solutions.
- Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used starting ratio for cationic lipid-based LNPs is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[\[15\]](#)
- Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the citrate buffer (pH 4.0).
- LNP Formulation:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.
 - Set the flow rates to achieve a desired aqueous to organic phase ratio (e.g., 3:1).
 - Initiate mixing. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
- Purification:
 - Immediately after formation, dilute the LNP suspension with PBS (pH 7.4).
 - Purify the LNPs and remove the ethanol by dialysis or tangential flow filtration against PBS (pH 7.4).

- Characterization:
 - Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
 - Zeta Potential: Determine the surface charge of the LNPs.
 - Encapsulation Efficiency: Quantify the amount of nucleic acid encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

Conclusion

16:0 DAP is a valuable tool for the formulation of lipid nanoparticles for nucleic acid delivery. Its saturated acyl chains and pH-sensitive headgroup contribute to the formation of stable LNPs capable of cellular uptake and endosomal escape. While more specific quantitative data on its performance is needed, the information available for structurally similar lipids and the general principles of cationic lipid-based delivery provide a strong foundation for its application in research and development. The experimental protocols outlined in this guide offer a starting point for the synthesis and formulation of **16:0 DAP**-containing LNPs. Further optimization of formulation parameters, including lipid ratios and the choice of helper lipids, will be crucial for maximizing the in vitro and in vivo efficacy of this delivery system. As with other cationic lipids, the potential for activation of innate immune pathways should be considered in the design and application of **16:0 DAP**-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ijbiotech.com [ijbiotech.com]
- 4. liposomes.ca [liposomes.ca]

- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]
- 9. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.bocsci.com [liposomes.bocsci.com]
- 11. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 12. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles | MDPI [mdpi.com]
- To cite this document: BenchChem. [16:0 DAP for Nucleic Acid Delivery: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855651#16-0-dap-for-nucleic-acid-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com